

## Discovery of new gold telluride phases

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Compound of Interest		
Compound Name:	Gold telluride	
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An In-depth Technical Guide on the Discovery of New Gold Telluride Phases

#### Introduction

Gold tellurides represent a significant class of minerals and synthetic compounds, critical in both geological studies of ore formation and in the development of new materials with unique electronic properties.[1] Tellurium is one of the few elements that readily forms stoichiometric compounds with gold in nature.[2] The discovery and characterization of new gold telluride phases are driven by the quest for understanding mineralogical diversity and the search for novel materials. This guide provides a technical overview of recently discovered natural and synthetic gold telluride phases, detailing their characterization, experimental protocols, and key quantitative data.

## Newly Discovered and Characterized Gold Telluride Phases

Recent research has unveiled new compositions and structures in the gold-tellurium system, expanding our knowledge beyond well-known minerals like calaverite (AuTe<sub>2</sub>) and sylvanite (AuAgTe<sub>4</sub>).

# Honeaite (Au₃TlTe₂): A Novel Thallium-Bearing Gold Telluride

A significant recent discovery is honeaite (Au<sub>3</sub>TlTe<sub>2</sub>), the first naturally occurring thalliumbearing **gold telluride**, found at the Karonie gold deposit in Western Australia.[2] This mineral,



approved by the International Mineralogical Association, presents a novel crystal structure and composition with no synthetic equivalent.[2]

Property	Value
Chemical Formula	Au₃TITe₂
Crystal System	Orthorhombic
Space Group	Pbcm
Unit-cell parameters	a = 8.9671(4) Å, b = 8.8758(4) Å, c = 7.8419(5) Å
Cell Volume (V)	624.14(6) Å <sup>3</sup>
Formula units (Z)	4
Refinement R-factor (R1)	0.033

Data sourced from multiple references.[2][3][4]

The structure of honeaite is based on a corrugated double-sheet of corner-linked TeAu<sub>3</sub> pyramids.[2][4] Thallium atoms are situated in grooves between these sheets, providing intersheet connectivity through Tl-Au bonds.[2][4] This topology is distinct from other **gold telluride**s like calaverite and sylvanite, which have simpler sheet structures.[2][4]

- Sample Identification: A petrographic thin section was surveyed using electron microprobe analysis to identify crystals with a composition close to Au<sub>3</sub>TITe<sub>2</sub>.[2]
- Crystal Extraction: A small, flake-like crystal (approximately 0.040 mm × 0.035 mm × 0.015 mm) was manually extracted from the thin section using a fine needle.[2]
- X-ray Diffraction: The extracted crystal was mounted on an amorphous carbon fiber for single-crystal X-ray diffraction analysis to determine its crystal structure.[2]





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Workflow for the discovery and characterization of Honeaite.

# Synthetic Gold Antimony Tellurides: AuSbTe and Au<sub>1.9</sub>Sb<sub>0.46</sub>Te<sub>2.64</sub>

Recent investigations have focused on the synthesis and properties of gold antimony tellurides, specifically pampaloite (AuSbTe) and a stable form of montbrayite (Au1.9Sb<sub>0.46</sub>Te<sub>2.64</sub>).[5][6][7] These studies are significant as they clarify the chemical, thermal, and electronic characteristics of these materials, for which there was previously limited data from synthetic samples.[5][6]

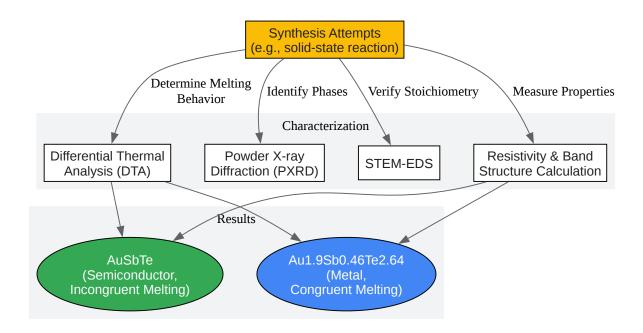
Phase	Formula	Melting Behavior	Electronic Property	Solidification Temp.
Pampaloite	AuSbTe	Incongruent Melting	Semiconductor	-
Montbrayite	Au1.9Sb0.46Te2.64	Congruent Melting	Metal	410 °C

Data sourced from multiple references.[5][6]

The composition of the synthetic montbrayite was confirmed using Scanning Transmission Electron Microscopy (STEM) with Energy-Dispersive X-ray Spectroscopy (EDS), showing atomic percentages of 52.24% Te, 36.64% Au, and 11.12% Sb, which aligns well with the formula Au<sub>1.9</sub>Sb<sub>0.46</sub>Te<sub>2.64</sub>.[5]



- Synthesis: Various synthesis attempts were made to identify successful methods for producing both AuSbTe and Au<sub>1.9</sub>Sb<sub>0.46</sub>Te<sub>2.64</sub>.[5][6] Details of specific synthesis routes are often found in the supplementary materials of the research papers.[6]
- Thermal Analysis: Differential Thermal Analysis (DTA) was used to determine the melting behavior (congruent vs. incongruent) and melting/solidification temperatures.[5][6]
- Structural Analysis: In-situ powder X-ray diffraction (PXRD) was employed to monitor phase changes during heating and to characterize the crystal structure of the resulting compounds. [5][6]
- Compositional Analysis: STEM with EDS was used to confirm the chemical composition of the synthesized crystals.[5]
- Electronic Properties: Four-point resistivity measurements and band structure calculations were performed to determine whether the materials were metallic or semiconducting.[5][6]



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Workflow for synthesis and characterization of Au-Sb-Te phases.

#### The Case of Au<sub>2</sub>Te: A Potential New Mineral

A compound with the simplified formula Au<sub>2</sub>Te was discovered in the Sandaowanzi gold deposit, China.[8] Initially, it was proposed as a new Au-Te crystalline compound and a potential new mineral species.[8]

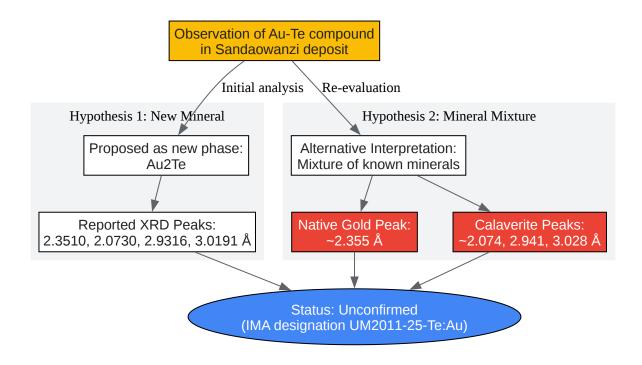
Property	Value	
Chemical Composition Range	(Au <sub>0.85</sub> Ag <sub>0.1</sub> ) <sub>2</sub> Te <sub>1.00</sub> - (Au <sub>0.95</sub> Ag <sub>0.09</sub> ) <sub>2</sub> Te <sub>1.00</sub>	
Simplified Formula	Au₂Te	
Reported Strong XRD Peaks (Å)	2.3510, 2.0730, 2.9316, 3.0191	

Data sourced from Xu et al. (2011) as cited in other research.[8]

However, subsequent analysis suggested that the reported XRD peaks may correspond to a mixture of native gold (peak at 2.355 Å) and calaverite (peaks at 2.074, 2.941, and 3.028 Å).[8] This has led to a debate about whether Au<sub>2</sub>Te is a distinct new phase or an intergrowth of known minerals. The IMA-CNMNC has designated Au<sub>2</sub>Te as UM2011-25-Te:Au, indicating its status as an unnamed mineral pending further conclusive data.[8]

- Microscopy: The compound was observed under a reflecting microscope.[8]
- Microanalysis: Electron Probe Microanalysis (EPMA) and Scanning Electron Microscope (SEM) with backscattered electron imaging were used to determine its chemical composition and homogeneity.[8]
- Diffraction: X-ray Diffraction (XRD) was used to analyze the crystal structure, leading to the debated peak assignments.[8]





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Logical diagram illustrating the debate surrounding Au<sub>2</sub>Te.

### Conclusion

The field of **gold telluride** research continues to evolve with the discovery and detailed characterization of new phases. The identification of honeaite (Au<sub>3</sub>TITe<sub>2</sub>) introduces a new structural topology to the **gold telluride** family, while systematic studies on synthetic phases like AuSbTe and Au<sub>1.9</sub>Sb<sub>0.46</sub>Te<sub>2.64</sub> provide crucial data on their physical and electronic properties. Cases like that of Au<sub>2</sub>Te highlight the rigorous process and occasional ambiguity involved in identifying new minerals. These discoveries not only enrich our fundamental understanding of mineralogy and solid-state chemistry but also pave the way for the potential development of new materials for technological applications.

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